molecular formula C11H13Cl2N3O B12223895 3-(4-Chloro-3-methylphenoxy)-1-methylpyrazol-4-amine;hydrochloride

3-(4-Chloro-3-methylphenoxy)-1-methylpyrazol-4-amine;hydrochloride

Cat. No.: B12223895
M. Wt: 274.14 g/mol
InChI Key: LNWBQZAATXIWAC-UHFFFAOYSA-N
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Description

3-(4-Chloro-3-methylphenoxy)-1-methylpyrazol-4-amine;hydrochloride is a chemical compound with a complex structure that includes a chlorinated phenoxy group, a methyl group, and a pyrazol-4-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-3-methylphenoxy)-1-methylpyrazol-4-amine;hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-chloro-3-methylphenol with methyl iodide to form 4-chloro-3-methylphenyl methyl ether. This intermediate is then reacted with hydrazine hydrate to form 4-chloro-3-methylphenyl hydrazine. The final step involves the cyclization of this intermediate with ethyl acetoacetate to form the desired pyrazol-4-amine compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-3-methylphenoxy)-1-methylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

3-(4-Chloro-3-methylphenoxy)-1-methylpyrazol-4-amine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3-methylphenoxy)-1-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chloro-3-methylphenoxy)benzonitrile
  • 3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid
  • 2-(4-chloro-3-methylphenoxy)-N′-[{5′-(substituted aryl)-furan-2′-yl}-methylidene]-acetohydrazides

Uniqueness

3-(4-Chloro-3-methylphenoxy)-1-methylpyrazol-4-amine;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C11H13Cl2N3O

Molecular Weight

274.14 g/mol

IUPAC Name

3-(4-chloro-3-methylphenoxy)-1-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C11H12ClN3O.ClH/c1-7-5-8(3-4-9(7)12)16-11-10(13)6-15(2)14-11;/h3-6H,13H2,1-2H3;1H

InChI Key

LNWBQZAATXIWAC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC2=NN(C=C2N)C)Cl.Cl

Origin of Product

United States

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